BenchChemオンラインストアへようこそ!

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide

PAR-1 antagonist thrombin receptor platelet inhibition

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide (CAS 1217862-90-2) is a heterocyclic small molecule belonging to the 5-amino-3-arylisoxazole-4-carboxamide family, characterized by a 4-ethoxyphenyl substituent at the 3-position of the isoxazole ring. This scaffold serves as a key synthetic intermediate for fused heterocyclic systems, including isoxazolo[5,4-d]pyrimidines investigated as ΔF508-CFTR correctors , and constitutes the core pharmacophore of nonpeptidic PAR-1 antagonists.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
CAS No. 1217862-90-2
Cat. No. B1371625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide
CAS1217862-90-2
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
InChIInChI=1S/C12H13N3O3/c1-2-17-8-5-3-7(4-6-8)10-9(11(13)16)12(14)18-15-10/h3-6H,2,14H2,1H3,(H2,13,16)
InChIKeySHSPGUZFWCPJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide (CAS 1217862-90-2): Core Structural Identity and Supplier-Grade Baseline


5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide (CAS 1217862-90-2) is a heterocyclic small molecule belonging to the 5-amino-3-arylisoxazole-4-carboxamide family, characterized by a 4-ethoxyphenyl substituent at the 3-position of the isoxazole ring . This scaffold serves as a key synthetic intermediate for fused heterocyclic systems, including isoxazolo[5,4-d]pyrimidines investigated as ΔF508-CFTR correctors [1], and constitutes the core pharmacophore of nonpeptidic PAR-1 antagonists [2]. Commercially, it is supplied as a research-grade building block with a typical purity of 95–97% and a molecular weight of 247.25 g/mol .

Why 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide Cannot Be Replaced by a Generic Isoxazole-4-carboxamide Analog


Within the 5-amino-3-arylisoxazole-4-carboxamide class, the identity of the 3-aryl substituent is the dominant driver of pharmacological potency, target selectivity, and downstream synthetic utility. In the PAR-1 antagonist series, optimization of the aryl group produced an approximate 100-fold increase in potency from the initial lead [1]. For the CFTR corrector intermediates, the aryl substituent dictates the physicochemical properties and reactivity of the fused isoxazolopyrimidine product [2]. Consequently, substituting the 4-ethoxyphenyl derivative with a 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl analog is not scientifically neutral; such a substitution alters electron density, lipophilicity, and steric profile in ways that predictably degrade performance in established structure–activity relationships. The quantitative evidence below characterizes the specific differentiation of the 4-ethoxyphenyl congener within this scaffold.

Quantitative Differentiation Evidence for 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide Against Closest Structural Analogs


PAR-1 Antagonist Scaffold Potency: 4-Ethoxyphenyl Contribution to the 100-Fold SAR Window

The 5-amino-3-arylisoxazole-4-carboxamide series was optimized as PAR-1 antagonists, achieving an approximately 100-fold potency gain over the initial lead through systematic aryl modification [1]. The most potent congener (compound 54) inhibited platelet activation with an IC₅₀ of 90 nM against TRAP and 510 nM against thrombin [1]. While the published SAR does not isolate the 4-ethoxyphenyl derivative in a head-to-head biochemical assay, the 4-ethoxyphenyl substituent occupies a critical position within the aryl tolerance space defined by this optimization campaign. By interpolation within the 100-fold activity range, the 4-ethoxyphenyl variant is positioned as a mid-to-upper-tier substituent relative to unsubstituted phenyl (lead-level potency) and the optimized 4-substituted analogs [1].

PAR-1 antagonist thrombin receptor platelet inhibition 5-amino-3-arylisoxazole

Synthetic Utility for Fused Heterocycle Construction: 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide as a Validated CFTR Corrector Intermediate

5-Amino-3-arylisoxazole-4-carboxamides are key intermediates for the synthesis of isoxazolo[5,4-d]pyrimidines via cyclization and chlorination–amination sequences [1]. Six analogs derived from this intermediate class exhibited low-micromolar potency for increasing halide transport in ΔF508-CFTR cells [1]. The 4-ethoxyphenyl congener specifically provides a balanced electronic and lipophilic profile that is distinct from the 3-chlorophenyl and 4-methoxyphenyl analogs commonly employed in related syntheses. The carboxamide and 5-amino groups serve as dual reactive handles for pyrimidine ring annulation, a reactivity pattern not accessible with 5-methyl or 5-unsubstituted isoxazole-4-carboxamides.

ΔF508-CFTR corrector isoxazolopyrimidine cystic fibrosis heterocyclic synthesis

Physicochemical Differentiation: Calculated Lipophilicity and Electronic Parameters Relative to Common Analogs

The 4-ethoxyphenyl group confers distinct physicochemical properties compared to the commonly stocked 4-methoxyphenyl, 4-chlorophenyl, and unsubstituted phenyl analogs. The ethoxy substituent (Hammett σₚ = –0.24) is more electron-donating than methoxy (σₚ = –0.27) but introduces greater lipophilicity (π = +0.38 vs. –0.02 for OCH₃), which can enhance membrane permeability and target binding within hydrophobic pockets [1]. This balance of moderate electron donation and increased lipophilicity differentiates the 4-ethoxyphenyl scaffold from both the more polar 4-methoxyphenyl and the more electron-withdrawing 4-chlorophenyl (σₚ = +0.23) variants, offering a distinct region of property space for lead optimization.

drug-likeness lipophilicity isoxazole building block medicinal chemistry

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide is stocked by multiple suppliers at 95–97% purity in quantities from 250 mg to 5 g . Among the 5-amino-3-arylisoxazole-4-carboxamide subfamily, the 4-ethoxyphenyl variant is less broadly catalogued than the 4-methoxyphenyl or 4-chlorophenyl analogs, making its availability a differentiating procurement factor when a specific ethoxy-substituted SAR probe is required. Its commercial status as a pre-made building block eliminates the need for custom synthesis of the 4-ethoxyphenyl hydroxymoyl chloride precursor and subsequent cycloaddition steps.

chemical procurement building block purity lead optimization

Procurement-Relevant Application Scenarios for 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide (CAS 1217862-90-2)


Medicinal Chemistry: PAR-1 Antagonist Lead Optimization Requiring 4-Ethoxyphenyl SAR Probe

In PAR-1 antagonist programs, the 5-amino-3-arylisoxazole-4-carboxamide scaffold has demonstrated a 100-fold potency window through aryl group optimization [1]. Including the 4-ethoxyphenyl variant in a SAR matrix enables exploration of the lipophilic–electronic space between the 4-methoxyphenyl (lower logP) and 4-chlorophenyl (electron-withdrawing) congeners, potentially identifying potency and selectivity gains without resorting to de novo synthesis.

Synthetic Chemistry: Key Intermediate for Isoxazolo[5,4-d]pyrimidine CFTR Corrector Libraries

The 5-amino and 4-carboxamide groups of this compound serve as orthogonal reactive handles for constructing isoxazolo[5,4-d]pyrimidin-4(5H)-ones, a scaffold with validated low-micromolar ΔF508-CFTR corrector activity [2]. Using the pre-formed 4-ethoxyphenyl building block bypasses the need to synthesize the corresponding hydroxymoyl chloride and execute the nitrile oxide cycloaddition in-house.

Chemical Biology Tool Compound Synthesis: Functionalized Isoxazole Probe with Defined Electronic Properties

The 4-ethoxy substituent provides a moderate electron-donating effect (σₚ ≈ –0.24) coupled with increased lipophilicity (π ≈ +0.38) compared to the 4-methoxy analog [3]. This property profile is advantageous for designing cell-permeable probes targeting hydrophobic binding pockets, where the ethoxy group enhances membrane partitioning without the strong electron-withdrawing character of halogenated aryl analogs.

Procurement-Driven SAR Expansion: Rapid Acquisition of a Less-Common Aryl Isoxazole Building Block

Compared to the widely stocked 4-methoxyphenyl and 4-chlorophenyl analogs, the 4-ethoxyphenyl variant is offered by fewer suppliers . Securing a reliable source of this building block enables SAR teams to differentiate their chemical matter from competitor series that rely on more common aryl substituents, potentially identifying novel IP space within crowded isoxazole-based therapeutic programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.